molecular formula C19H20O3 B591293 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one CAS No. 1251830-57-5

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

Cat. No.: B591293
CAS No.: 1251830-57-5
M. Wt: 296.366
InChI Key: PDFRZPRYDQDKCQ-HNQUOIGGSA-N
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Description

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one is a diarylheptanoid that is hept-6-en-3-one substituted by a 4-hydroxyphenyl group at positions 1 and 7. This compound has been isolated from the rhizomes of Curcuma kwangsiensis . It is known for its potential biological activities and is a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, also known as N-17, is a diarylheptanoid . It has been identified as an effective inhibitor of the N protein , which is a multifunctional RNA-binding protein that plays a crucial role in the life cycle of SARS-CoV-2 .

Mode of Action

N-17 interacts with the N-terminal domain of the N protein (N-NTD), as validated by drug affinity responsive target stability assays . The binding of N-17 to the N-NTD has been predicted with molecular docking and molecular dynamics simulation .

Biochemical Pathways

The N protein is involved in the formation of helical ribonucleoproteins during the packaging of viral RNA genomes, regulation of viral RNA synthesis in the host, and regulation of the metabolism of infected cells . By inhibiting the N protein, N-17 can potentially disrupt these processes, thereby inhibiting the replication of the virus.

Result of Action

N-17 has demonstrated excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This suggests that N-17 could be a promising therapeutic agent for COVID-19.

Action Environment

The action, efficacy, and stability of N-17 could be influenced by various environmental factors. For instance, the compound has been isolated from the rhizomes of Curcuma kwangsiensis , suggesting that it may be more stable and effective in certain environments. Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one typically involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ice bath and then allowed to equilibrate to room temperature, reacting overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one has several scientific research applications:

Comparison with Similar Compounds

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one is compared with other diarylheptanoids such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,21-22H,2,4,7,10H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFRZPRYDQDKCQ-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CCC=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)CC/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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